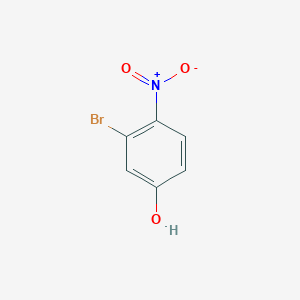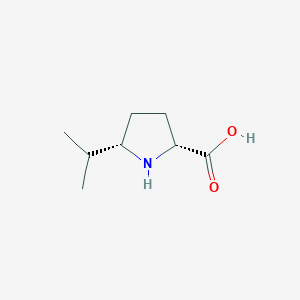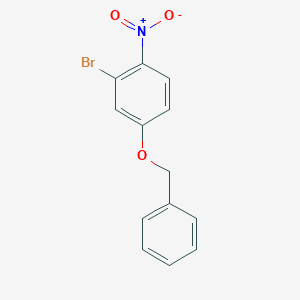
Sodium thioctate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Sodium thioctate, also known as sodium thiosulfate, is a sulfur donor used sequentially with sodium nitrite for the reversal of life-threatening acute cyanide poisoning . Its primary target is cytochrome a3 , a component of the cytochrome c oxidase complex in mitochondria .
Mode of Action
When administered with sodium nitrate, this compound acts as an antidote for the treatment of acute cyanide poisoning . Cyanide has a high affinity for cytochrome a3. By binding and inhibiting cytochrome a3, cyanide prevents cells from using oxygen . This compound serves as a sulfur donor in rhodanese-catalyzed formation of thiocyanate, which is much less toxic than cyanide .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the rhodanese-catalyzed formation of thiocyanate . This pathway is crucial in the detoxification of cyanide, transforming it into a less toxic compound that can be safely excreted from the body .
Pharmacokinetics
This compound is rapidly degraded in the stomach; therefore, it is normally administered through other routes, such as intravenous or topical . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability are still under investigation.
Result of Action
The primary result of this compound’s action is the detoxification of cyanide, thereby reversing life-threatening acute cyanide poisoning . It is also used to reduce the risk of ototoxicity associated with cisplatin .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is relatively stable under normal conditions, but it may decompose under high temperatures . Therefore, it should be stored in a cool, dry place away from direct sunlight .
Biochemical Analysis
Biochemical Properties
Sodium thioctate interacts with several enzymes and proteins. It has been shown to inhibit polymerase chain reaction (PCR) in cell cultures . Additionally, this compound inhibits glutamate dehydrogenase and α-glucosidase, enzymes involved in the metabolism of glucose and release of insulin, respectively .
Cellular Effects
This compound has various effects on cellular processes. It induces endoplasmic reticulum (ER) stress-mediated apoptosis in hepatoma cells . It also inhibits NF-κB-dependent HIV-1 LTR activation .
Molecular Mechanism
The molecular mechanism of this compound involves a unique dynamic covalent ring-opening-polymerization . This process directs the dynamic supramolecular self-assembly of this compound, resulting in a layered structure with long-range order at both macroscopic and molecular scales .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the highly dynamic polymeric network formed by this compound can be degraded into monomers and reformed by a water-mediated route, exhibiting full recyclability .
Metabolic Pathways
This compound is involved in several metabolic pathways. As mentioned earlier, it inhibits glutamate dehydrogenase and α-glucosidase, enzymes involved in the metabolism of glucose and release of insulin .
Transport and Distribution
Sodium transporters play a crucial role in maintaining energy balance and normal physiological functions in the body .
Subcellular Localization
The subcellular localization of molecules can greatly influence their activity or function . For example, molecules can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
Preparation Methods
Sodium thioctate can be synthesized through the reaction of thioctic acid with sodium hydroxide. The process involves dissolving thioctic acid in water and adding a sodium hydroxide solution to the mixture, resulting in the formation of this compound precipitate. The precipitate is then filtered, washed, and dried to obtain pure this compound . Industrial production methods often involve similar steps but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Sodium thioctate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfides, while reduction can yield thiols .
Scientific Research Applications
Sodium thioctate has a wide range of scientific research applications across various fields:
Comparison with Similar Compounds
Sodium thioctate can be compared with other sulfur-containing compounds such as sodium thiocyanate and sodium thiosulfate. While all these compounds contain sulfur, they differ in their chemical structures and applications:
Sodium thiocyanate (NaSCN): Used as a precursor in the synthesis of pharmaceuticals and specialty chemicals.
Sodium thiosulfate (Na2S2O3): Commonly used as an antidote for cyanide poisoning and in photographic processing.
This compound is unique due to its strong antioxidant properties and its role as a cofactor in biological systems, making it valuable in both scientific research and therapeutic applications .
Properties
CAS No. |
2319-84-8 |
|---|---|
Molecular Formula |
C8H14NaO2S2 |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
sodium;5-(dithiolan-3-yl)pentanoate |
InChI |
InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10); |
InChI Key |
YMRCBXUDLIHEKH-UHFFFAOYSA-N |
SMILES |
C1CSSC1CCCCC(=O)[O-].[Na+] |
Isomeric SMILES |
C1CSSC1CCCCC(=O)[O-].[Na+] |
Canonical SMILES |
C1CSSC1CCCCC(=O)O.[Na] |
Key on ui other cas no. |
2319-84-8 |
Synonyms |
sodium thioctate; Sodium 5-(dithiolan-3-yl)pentanoate; Thioctic acid sodium salt; SODIUM LIPOATE; alpha-Lipoic Acid Sodium; ALPHALIPOICACIDSODIUMSALT; Sodium thioctate SODIUM LIPOATE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


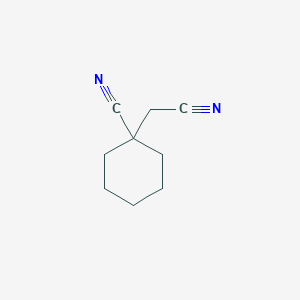
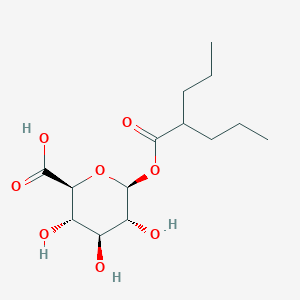
![Ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate](/img/structure/B22698.png)

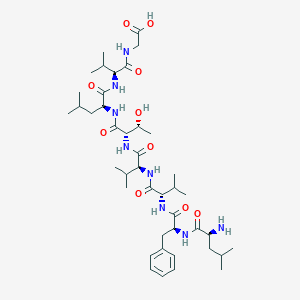
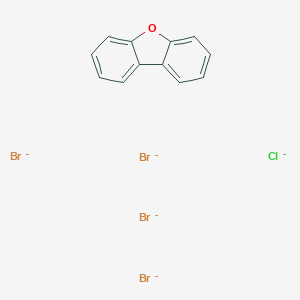
![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)

![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)

